1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline
Description
1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline is a complex organic compound that features an indole moiety, a nitrophenyl group, and an isoquinoline structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c29-28(30)20-8-5-6-18(16-20)13-15-33(31,32)27-14-12-19-7-1-2-9-21(19)25(27)23-17-26-24-11-4-3-10-22(23)24/h1-17,25-26H/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJYOKROELHIRU-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the nitrophenyl group through a Heck reaction. The final step involves the sulfonylation of the isoquinoline ring. The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and catalysts could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The indole and isoquinoline moieties can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Conversion of nitro group to amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline exhibit significant anticancer properties. For instance, derivatives of indole and isoquinoline have shown promising results in inhibiting tumor cell growth. A study demonstrated that related compounds displayed high levels of antimitotic activity against various human tumor cell lines, with mean GI50 values around 15.72 μM .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. For example, indole derivatives have been tested against Mycobacterium tuberculosis and other bacterial strains, showing significant inhibition rates. One derivative demonstrated an MIC of 3.90 μg/mL against Staphylococcus aureus, including MRSA strains .
Antioxidant Activity
Indole-based compounds have been recognized for their antioxidant properties. A study highlighted the design and synthesis of novel indole derivatives that exhibited superior antioxidant activity compared to standard agents like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Anticancer Study : A derivative was subjected to the National Cancer Institute's protocols, demonstrating a significant inhibition rate across multiple cancer cell lines .
- Antimicrobial Evaluation : In vitro tests showed that specific indole derivatives inhibited the growth of Mycobacterium tuberculosis, indicating their potential as new antibacterial agents .
- Oxidative Stress Research : A series of novel indole derivatives were synthesized and evaluated for their antioxidant capabilities, revealing some candidates with IC50 values lower than traditional antioxidants .
Mechanism of Action
The mechanism by which 1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline exerts its effects is primarily through its interaction with biological macromolecules. The indole and isoquinoline moieties can intercalate into DNA, disrupting its function. The nitrophenyl group can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The sulfonyl group can form covalent bonds with proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)ethanone
- 3-nitrophenylacetic acid
- 2-(1H-indol-3-yl)ethanamine
Uniqueness
1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline is unique due to its combination of structural features that allow it to participate in a wide range of chemical reactions and interact with various biological targets. Its ability to intercalate into DNA and generate ROS makes it a promising candidate for further research in medicinal chemistry.
Biological Activity
The compound 1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline is a novel indole derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features an indole moiety linked to a sulfonyl group and a nitrophenyl vinyl substituent, which may contribute to its biological effects. The structural characteristics influence its interaction with biological targets.
Anticancer Activity
Research indicates that indole derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may activate apoptotic pathways by modulating caspase activity and inhibiting cell proliferation. For example, the induction of caspase-3 has been noted in related indole compounds, leading to increased apoptosis in cancer cell lines .
- Case Study : A study involving similar indole derivatives demonstrated a significant reduction in tumor growth in xenograft models, suggesting that these compounds can effectively target cancerous tissues .
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The compound was evaluated against various bacterial strains, including MRSA and Candida species.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 0.98 μg/mL |
| Candida albicans | 1.5 μg/mL |
These findings highlight the potential of This compound as an effective antimicrobial agent .
Anti-inflammatory Effects
Indole compounds have been shown to possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies suggest that the compound can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .
Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline?
Methodological Answer:
The compound is typically synthesized via a multi-step route involving:
- Step 1: Condensation of indole derivatives with sulfonylating agents (e.g., phenylsulfonyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
- Step 2: Formation of the ethenyl bridge via Heck coupling or Wittig reaction. For example, (E)-styryl groups can be introduced using palladium catalysts (e.g., Pd(OAc)₂) and aryl halides in solvent-free or low-polarity media to enhance regioselectivity .
- Step 3: Nitration at the 3-position of the phenyl ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Key Considerations: Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase). Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use OV/AG/P99 respirators if airborne particulates are generated during weighing .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks, especially during nitration steps that release NO₃ vapors .
- Waste Disposal: Collect aqueous waste separately in labeled containers for neutralization (e.g., with NaHCO₃) before disposal. Organic waste should be incinerated .
Note: Acute toxicity data (e.g., LD₅₀) are limited; assume Category 4 oral toxicity (H302) and handle with caution .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
Discrepancies often arise from:
- Dynamic Effects in NMR: Rotameric equilibria of the sulfonyl group or ethenyl bridge can split signals. Use variable-temperature NMR (VT-NMR) to freeze conformers (e.g., at −40°C in CD₂Cl₂) .
- Crystal Packing in XRD: Intramolecular H-bonds (e.g., C–H⋯O motifs) may distort bond angles vs. solution-phase NMR. Compare XRD torsion angles (e.g., C8–N1–S1–C17 = 125.77°) with DFT-optimized structures to identify packing effects .
Validation: Cross-validate using IR spectroscopy (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Advanced: How does the position of the nitro group (3-nitrophenyl vs. 2-/4-nitrophenyl) influence biological activity?
Methodological Answer:
- Electron-Withdrawing Effects: The 3-nitro group enhances electrophilicity of the ethenyl bridge, potentially increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes). Compare activity via enzyme inhibition assays (e.g., IC₅₀ values against kinases) .
- Steric Considerations: 3-Nitrophenyl substituents may reduce steric hindrance vs. 2-nitro analogs, improving binding to planar active sites (e.g., ATP pockets). Perform molecular docking studies with AutoDock Vina, using PDB structures of target proteins .
Experimental Design: Synthesize analogs via regioselective nitration (e.g., directing groups) and test in cytotoxicity assays (e.g., MTT on cancer cell lines) .
Advanced: What strategies optimize reaction yield during scale-up synthesis?
Methodological Answer:
- Catalyst Optimization: Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) for easier recovery and reuse. reports >80% yield using p-TSA under solvent-free conditions .
- Microwave-Assisted Synthesis: Reduce reaction time for Heck coupling steps (e.g., 30 min at 120°C vs. 24 hrs conventional heating) while maintaining >75% yield .
- Workflow Integration: Use continuous-flow reactors for nitration steps to enhance safety and reproducibility. Monitor exotherms with in-line IR sensors .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment: Use HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate) with UV detection at 254 nm .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., Fukui indices). The nitro group’s LUMO (−1.5 eV) suggests susceptibility to nucleophilic attack .
- MD Simulations: Simulate solvation effects in DMSO/water mixtures (GROMACS, AMBER force fields) to model aggregation tendencies. Correlate with experimental solubility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
